8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or binding to specific receptors in the body.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane. These studies have shown that this compound has a significant impact on various cellular and molecular pathways, including cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the main limitations is the complex synthesis process, which makes it difficult to produce large quantities of the compound for research purposes.
Future Directions
There are several future directions for the research and development of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane. These include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Developing new and more efficient synthesis methods to produce larger quantities of the compound for research purposes.
3. Conducting further studies to understand the exact mechanism of action of this compound.
4. Investigating the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
The unique chemical structure of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane makes it a promising candidate for drug development. Several studies have investigated its potential therapeutic applications, including its role in the treatment of various diseases such as cancer, neurological disorders, and infectious diseases.
properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-17-4-3-5-19(18(17)2)23-12-10-22(11-13-23)16-20(25)24-8-6-21(7-9-24)26-14-15-27-21/h3-5H,6-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBWREJIPRNRQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)N3CCC4(CC3)OCCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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